N-(5-Chloro-2-methylphenyl)-3-hydrazinyl-3-oxopropanamide
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Overview
Description
N-(5-Chloro-2-methylphenyl)-3-hydrazinyl-3-oxopropanamide is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydrazinyl group and a chlorinated aromatic ring. Its molecular formula is C10H12ClN3O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2-methylphenyl)-3-hydrazinyl-3-oxopropanamide typically involves the reaction of 5-chloro-2-methylbenzoic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloro-2-methylphenyl)-3-hydrazinyl-3-oxopropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine.
Substitution: The chlorinated aromatic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-(5-Chloro-2-methylphenyl)-3-hydrazinyl-3-oxopropanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-Chloro-2-methylphenyl)-3-hydrazinyl-3-oxopropanamide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Chloro-2-methylphenyl)benzenesulfonamide
- Methyl N-(5-chloro-2-methylphenyl)carbamate
- N-(5-Chloro-2-methylphenyl)-3-iodobenzamide
Uniqueness
N-(5-Chloro-2-methylphenyl)-3-hydrazinyl-3-oxopropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
73934-08-4 |
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Molecular Formula |
C10H12ClN3O2 |
Molecular Weight |
241.67 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-3-hydrazinyl-3-oxopropanamide |
InChI |
InChI=1S/C10H12ClN3O2/c1-6-2-3-7(11)4-8(6)13-9(15)5-10(16)14-12/h2-4H,5,12H2,1H3,(H,13,15)(H,14,16) |
InChI Key |
GWMXWYWDVYHBHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC(=O)NN |
Origin of Product |
United States |
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